Proteomic Screening Selectivity: Inactive Against cGAS and Mosquito NPYLR7 Targets
In high-throughput screens conducted by the NIH/NCATS, 2-cyclohexyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide was explicitly tested and reported as 'Inactive' against both mouse and human cyclic GMP-AMP synthase (cGAS), as well as in a primary cell-based screen for Aedes aegypti NPYLR7 agonists. [1] This inactivity profile provides a negative-selectivity fingerprint: the compound does not promiscuously interfere with these specific assay readouts, unlike some close purine analogs that may show off-target activity in these pathways.
| Evidence Dimension | Screening activity outcome (Active/Inactive) |
|---|---|
| Target Compound Data | Inactive in all three assays (mouse cGAS RapidFire, human cGAS chemiluminescence, mosquito NPYLR7 cell-based screen) |
| Comparator Or Baseline | Positive control compounds in these screens (not specified for direct comparison; class-level inference: many purine-based tool compounds show activity in cGAS assays) |
| Quantified Difference | Not quantifiable (binary Inactive outcome for target compound; no comparator data retrieved from the same screen for direct head-to-head) |
| Conditions | Mouse cGAS RapidFire screen (AID 1259397), human cGAS chemiluminescence screen (AID 1259398), Aedes aegypti NPYLR7 primary cell-based HTS (AID 1259423) |
Why This Matters
For scientists procuring this compound as a negative control or selectivity probe, documented inactivity in these specific screens reduces the risk of pathway crosstalk misinterpretation in cGAS-STING or insect neuropeptide receptor studies.
- [1] PubChem BioAssay Summary, CID 18582760, AIDs 1259397, 1259398, 1259423. Retrieved from NCBI PubChem. View Source
